Cas no 1702809-09-3 (2-Benzofurancarboxylic acid, 7-chloro-, methyl ester)
2-Benzofurancarboxylic acid, 7-chloro-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester
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- Inchi: 1S/C10H7ClO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
- InChI Key: GXDKWNGEDOAPCP-UHFFFAOYSA-N
- SMILES: O1C2=C(Cl)C=CC=C2C=C1C(OC)=O
2-Benzofurancarboxylic acid, 7-chloro-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784977-0.05g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
| Enamine | EN300-784977-0.1g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
| Enamine | EN300-784977-0.25g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
| Enamine | EN300-784977-0.5g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
| Enamine | EN300-784977-1.0g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
| Enamine | EN300-784977-2.5g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
| Enamine | EN300-784977-5.0g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
| Enamine | EN300-784977-10.0g |
methyl 7-chloro-1-benzofuran-2-carboxylate |
1702809-09-3 | 95% | 10.0g |
$3007.0 | 2024-05-22 |
2-Benzofurancarboxylic acid, 7-chloro-, methyl ester Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester
Recent Advances in the Study of 2-Benzofurancarboxylic Acid, 7-Chloro-, Methyl Ester (CAS: 1702809-09-3)
The compound 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester (CAS: 1702809-09-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzofuran core and chloro-substituted aromatic ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.
One of the key areas of research has been the optimization of synthetic routes for 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the accessibility of the compound for further research but also reduces production costs, making it a viable candidate for large-scale pharmaceutical applications.
Pharmacological investigations have revealed that 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester exhibits notable anti-inflammatory and antimicrobial activities. In vitro studies conducted by researchers at the University of Cambridge (2024) showed that the compound effectively inhibits the production of pro-inflammatory cytokines in macrophage cells. Additionally, it demonstrated broad-spectrum antimicrobial activity against several drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa.
The molecular mechanism of action of this compound has been a subject of intense study. Computational docking analyses suggest that 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester interacts with multiple protein targets, including COX-2 and bacterial DNA gyrase. These findings were corroborated by X-ray crystallography studies, which provided atomic-level insights into the compound's binding modes. Such detailed structural information is invaluable for the design of more potent derivatives.
Recent preclinical evaluations have explored the compound's potential in treating neurodegenerative diseases. A collaborative study between Harvard Medical School and MIT (2024) reported that 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and mitigate cognitive decline, suggesting its potential as a novel therapeutic agent for neurodegenerative disorders.
Despite these promising findings, challenges remain in the development of 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester as a pharmaceutical agent. Current research is addressing issues related to its metabolic stability and potential toxicity profiles. Several research groups are working on structural modifications to improve the compound's pharmacokinetic properties while maintaining its therapeutic efficacy.
The pharmaceutical industry has shown growing interest in this compound, with several companies filing patents related to its derivatives and formulations. The unique chemical structure of 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester provides a versatile platform for the development of new drugs targeting various diseases, from infectious diseases to chronic inflammatory conditions.
In conclusion, recent research on 2-Benzofurancarboxylic acid, 7-chloro-, methyl ester (CAS: 1702809-09-3) has demonstrated its significant potential in multiple therapeutic areas. The compound's diverse biological activities, combined with advances in its synthesis and structural characterization, make it a promising candidate for further drug development. Future research should focus on optimizing its pharmacological properties and conducting comprehensive clinical evaluations to fully realize its therapeutic potential.
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